molecular formula C8H9N5S2 B1607929 4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 352018-98-5

4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1607929
M. Wt: 239.3 g/mol
InChI Key: XLMRIINQVDCVHI-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of triazole-thiol compounds and is known for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.

Biochemical And Physiological Effects

4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the formation of amyloid plaques in Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of various diseases and test the efficacy of potential treatments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions related to 4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand its mechanism of action and potential applications in various fields of medicine and science.

Scientific Research Applications

The unique properties of 4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol make it a potential candidate for various scientific research applications. It has been studied for its anticancer, antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-cyclopropyl-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S2/c1-4-6(15-12-9-4)7-10-11-8(14)13(7)5-2-3-5/h5H,2-3H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRIINQVDCVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C2=NNC(=S)N2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425606
Record name 4-cyclopropyl-5-(4-methyl-2H-thiadiazol-5-ylidene)-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

352018-98-5
Record name 4-cyclopropyl-5-(4-methyl-2H-thiadiazol-5-ylidene)-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CX Tan, YX Shi, JQ Weng, XH Liu… - Journal of …, 2014 - Wiley Online Library
Starting from carbonic acid diethyl ester, a series of 1,2,4‐triazole derivatives containing 1,2,3‐thiadiazole were synthesized. Reactions were performed by microwave irradiation or …
Number of citations: 35 onlinelibrary.wiley.com
LJ Min, MY Yang, JX Mu, ZH Sun, CX Tan… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
Some new sulfoxide compounds containing 1,2,3-thiadiazole moiety were synthesized from diethyl carbonate and hydrazine hydrate by multi-step reactions. Their structures were …
Number of citations: 5 www.tandfonline.com
XH Liu, L Pan, JQ Weng, CX Tan, YH Li, BL Wang… - Molecular …, 2012 - Springer
To develop novel inhibitors of ketol-acid reductoisomerase, a series of (oxdi/tri)azoles derivatives was synthesized and characterized by 1 H NMR, MS, elemental analyses, and …
Number of citations: 86 link.springer.com

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